molecular formula C11H11NS B6598184 2-benzyl-4-methyl-1,3-thiazole CAS No. 7210-74-4

2-benzyl-4-methyl-1,3-thiazole

Cat. No. B6598184
CAS RN: 7210-74-4
M. Wt: 189.28 g/mol
InChI Key: YOSCSFCHAKAHDF-UHFFFAOYSA-N
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Description

2-Benzyl-4-methyl-1,3-thiazole is a synthetic organic compound that is used in a wide range of laboratory experiments for its various applications. It has a wide range of uses in organic synthesis, pharmaceuticals, and biochemistry. This compound has been studied extensively for its chemical, biochemical, and physiological effects.

Scientific Research Applications

Drug Discovery and Synthesis

  • Building Blocks in Drug Discovery

    2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives, related to 2-benzyl-4-methyl-1,3-thiazole, are used as building blocks in drug discovery, offering the possibility to explore the chemical space around the molecule as a ligand for the chosen target (Durcik et al., 2020).

  • Synthesis of Fused-Ring Heterocycles

    2-Methyl-1,3-thiazole and its derivatives are utilized in the synthesis of fused-ring heterocycles, which are crucial in the development of new pharmaceutical compounds (Silva et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel: Thiazoles, including derivatives of this compound, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions (Quraishi & Sharma, 2005).

Antimicrobial Activity

  • Antimicrobial and Toxicity Studies

    Some thiazole derivatives have been synthesized and tested for antimicrobial activity and toxicity, underscoring their potential in developing new antimicrobial agents (Turan-Zitouni et al., 2004).

  • Potential Antifungal Agents

    A series of benzyl-substituted thiobenzoazoles, related to this compound, have been synthesized and shown to have antifungal activity, indicating their potential use as antifungal agrochemicals (Ballari et al., 2017).

  • Antimicrobial Polyurethane Coating

    Coumarin thiazole derivatives, related to this compound, have been synthesized and used in antimicrobial polyurethane coatings, indicating their application in enhancing the antimicrobial properties of surfaces (El‐Wahab et al., 2014).

properties

IUPAC Name

2-benzyl-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-9-8-13-11(12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSCSFCHAKAHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299563
Record name 4-Methyl-2-(phenylmethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7210-74-4
Record name 4-Methyl-2-(phenylmethyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7210-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(phenylmethyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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